molecular formula C20H16ClN3S B3400314 4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040658-88-5

4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B3400314
CAS RN: 1040658-88-5
M. Wt: 365.9 g/mol
InChI Key: KSXGXMRTZLOSRZ-UHFFFAOYSA-N
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Description

The compound “4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is a versatile material used in various scientific research fields. Its unique structure offers potential applications in drug discovery, organic synthesis, and materials science.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The compound contains a pyrrole ring and a pyrazine ring, which are nitrogen-containing heterocycles . These rings are often found in biologically active compounds .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory effects . They could potentially be used in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the development of antiviral drugs, particularly for diseases caused by RNA viruses.

Antifungal Activity

These compounds have shown antifungal properties . They could be used in the development of new antifungal medications, particularly for treating fungal infections that are resistant to current treatments.

Antioxidant Activity

Pyrrolopyrazine derivatives have demonstrated antioxidant effects . They could potentially be used in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.

Antitumor Activity

These compounds have shown antitumor properties . They could be used in the development of new anticancer drugs, particularly for cancers that are resistant to current treatments.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . They could potentially be used in the treatment of diseases caused by abnormal kinase activity, such as cancer and inflammatory diseases.

Low Band Gap Materials

The application of fused-ring pyrrolopyrazines in conjugated organic polymers has been found to be a powerful approach to the production of low band gap materials . These materials could be used in the development of photovoltaic devices, organic light-emitting diodes (OLEDs), and other electronic devices.

properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-5-7-16(8-6-14)18-12-19-20(22-9-10-24(19)23-18)25-13-15-3-2-4-17(21)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXGXMRTZLOSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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